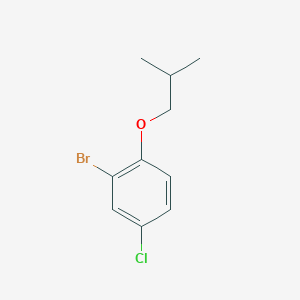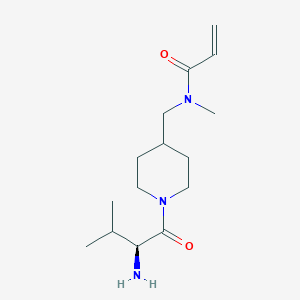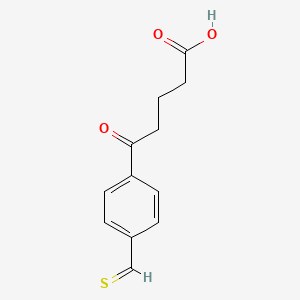
5-Oxo-5-(4-thioformylphenyl)pentanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5-(4-thioformylphenyl)pentanoic acid is a chemical compound with the molecular formula C12H12O3S It is characterized by the presence of a thioformyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(4-thioformylphenyl)pentanoic acid typically involves the reaction of 4-thioformylbenzaldehyde with a suitable pentanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 5-Oxo-5-(4-thioformylphenyl)pentanoic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-5-(4-thioformylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentanoic acid chain can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Introduction of substituents such as bromine or nitro groups on the phenyl ring.
Applications De Recherche Scientifique
5-Oxo-5-(4-thioformylphenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Oxo-5-(4-thioformylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The thioformyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Oxo-5-(4-phenylphenyl)pentanoic acid
- 5-Oxo-5-(4-methylphenyl)pentanoic acid
- 5-Oxo-5-(4-chlorophenyl)pentanoic acid
Uniqueness
5-Oxo-5-(4-thioformylphenyl)pentanoic acid is unique due to the presence of the thioformyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H12O3S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
5-(4-methanethioylphenyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H12O3S/c13-11(2-1-3-12(14)15)10-6-4-9(8-16)5-7-10/h4-8H,1-3H2,(H,14,15) |
Clé InChI |
FITDAGSLKMVJBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=S)C(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


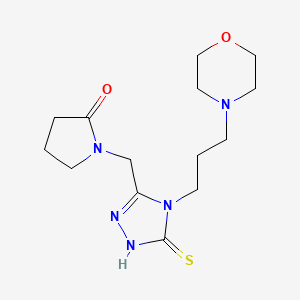


![1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine](/img/structure/B12997164.png)

![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12997177.png)
![6-(2,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12997179.png)
![tert-Butyl (R)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12997185.png)
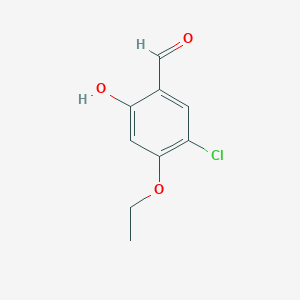
![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12997202.png)

